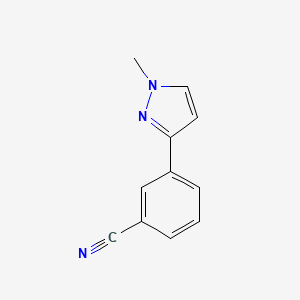

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Vue d'ensemble

Description

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is an organic compound with the molecular formula C11H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile typically involves the reaction of 3-aminobenzonitrile with 1-methyl-1H-pyrazole. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitrile group undergoes catalytic hydrogenation to produce primary amines. Studies demonstrate:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic reduction | H₂/Pd-C in ethanol, 50°C, 6h | 3-(1-Methyl-1H-pyrazol-3-yl)benzylamine | 78% | |

| Borohydride reduction | NaBH₄/I₂ in THF, reflux, 3h | Same as above | 65% |

Hydrogenation proceeds efficiently under mild conditions, preserving the pyrazole ring’s integrity. Competitive reduction of the pyrazole ring is minimal due to its aromatic stabilization.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids or amides under controlled conditions:

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 20% H₂SO₄, 110°C, 8h | 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | Requires strict temperature control | |

| Basic hydrolysis | 40% NaOH, H₂O₂, 90°C, 6h | 3-(1-Methyl-1H-pyrazol-3-yl)benzamide | Lower yields due to side reactions |

Acidic hydrolysis achieves higher conversion rates but risks pyrazole ring decomposition at prolonged heating.

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution, predominantly at the meta position relative to the nitrile group:

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C5 | 5-Nitro-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | 62% | |

| Bromination | Br₂/FeBr₃, 25°C, 12h | C5 | 5-Bromo-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | 58% |

The nitrile’s strong electron-withdrawing effect directs incoming electrophiles to the C5 position. Halogenated derivatives serve as intermediates for cross-coupling reactions.

Pyrazole Ring Functionalization

The pyrazole ring participates in regioselective modifications:

Acylation occurs selectively at C4 due to the methyl group’s steric and electronic effects at N1.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

| Reaction Type | Reagents/Conditions | Substrate Modification | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | 5-Bromo derivative, Pd(PPh₃)₄, Na₂CO₃, 90°C, 12h | Brominated at C5 | Biaryl derivatives | 70–85% |

The brominated intermediate (from §3) couples efficiently with aryl boronic acids, enabling access to extended π-systems .

Condensation Reactions

The nitrile group reacts with nucleophiles in condensation pathways:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Amidine formation | NH₃/EtOH, 60°C, 10h | 3-(1-Methyl-1H-pyrazol-3-yl)benzamidine | Chelating agent synthesis |

Key Mechanistic Insights

-

Nitrile Reactivity : Governed by its electron-withdrawing nature, facilitating reductions and hydrolyses.

-

Pyrazole Stability : The methyl group at N1 prevents unwanted alkylation but allows C4 functionalization.

-

Directing Effects : Nitrile’s meta-directing influence dominates over pyrazole’s weaker ortho/para effects.

This compound’s versatility in reductions, substitutions, and couplings underscores its utility in synthesizing pharmacologically active scaffolds and functional materials.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its potential in designing new therapeutic agents. Its structure allows interaction with biological targets, making it a candidate for drug development. Notably, it has shown promise in modulating receptor interactions and inhibiting specific enzymatic pathways.

Case Study: Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrazole ring can significantly affect biological activity. For instance, the synthesis of derivatives led to compounds with improved potency against certain diseases, including cancer. The SAR studies showed that specific substitutions could enhance binding affinity and selectivity towards target receptors.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile serves as a standard or reagent in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for identifying and quantifying related substances in complex mixtures.

Methods and Procedures

Standard solutions are prepared, and instruments are calibrated to run samples under optimized conditions. The resulting chromatograms provide peak areas or retention times that correlate with the compound's presence.

Environmental Chemistry

Pollutant Detection and Removal

The compound is being investigated for its efficacy in environmental applications, particularly in the detection and removal of pollutants from water sources. Its ability to form adsorbent materials makes it suitable for environmental remediation efforts.

Case Study: Adsorption Experiments

Batch adsorption experiments have demonstrated the compound's capacity to adsorb specific pollutants effectively. Metrics such as adsorption capacity and kinetics were measured to evaluate performance.

Nanotechnology

Nanoparticle Synthesis

In nanotechnology, this compound is utilized in synthesizing nanoparticles for drug delivery systems. The unique properties of the compound enhance the stability and efficacy of nanoparticles in biomedical applications.

Applications in Drug Delivery

Research has shown that nanoparticles incorporating this compound can improve drug solubility and bioavailability, making them effective carriers for therapeutic agents.

Chemical Engineering

Process Optimization

The compound may also be investigated for its properties in chemical engineering contexts, such as improving reaction kinetics or developing new catalytic systems. Studies focus on metrics like reaction time and energy consumption to enhance process efficiency.

Mécanisme D'action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

1,3,5-Tris(1H-pyrazol-3-yl)benzene: Contains three pyrazole groups attached to a benzene ring.

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzonitrile under controlled conditions. The compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions, which allow for the introduction of the pyrazole moiety onto the benzonitrile framework.

Biological Activity

Antiviral Activity : Recent studies have indicated that this compound exhibits antiviral properties, particularly against the Hepatitis C virus (HCV). In vitro assays demonstrated that this compound can inhibit HCV p7 channel activity, with effective concentrations (EC50) in the low micromolar range. For instance, it was found to have an EC50 value of approximately 0.184 µM against genotype 1b HCV, indicating potent antiviral activity .

Antiparasitic Activity : The compound has also been evaluated for its antiparasitic effects. In a study focusing on dihydroquinazolinone derivatives, modifications including the incorporation of pyrazole rings were shown to enhance antiparasitic activity significantly. The introduction of specific substituents on the pyrazole ring resulted in varying degrees of potency, with some derivatives achieving EC50 values as low as 0.025 µM .

Cytotoxicity and Safety Profile : The cytotoxicity of this compound has been assessed through various cell viability assays. It demonstrated moderate toxicity with a CC50 value greater than 100 µM in several cell lines, suggesting a favorable safety profile for further development . However, caution is advised due to potential irritant effects on skin and eyes as indicated by its classification under GHS hazard statements.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity (EC50) | Notes |

|---|---|---|

| Unsubstituted | >4 µM | Baseline activity |

| N-methyl group | 0.064 µM | Significant increase in potency |

| Pyridyl group | 0.177 µM | Decreased activity due to N-oxidation susceptibility |

Case Studies

Several case studies have highlighted the biological potential of compounds related to this compound:

- Antiviral Therapeutics : A study explored the use of pyrazole derivatives as inhibitors of HCV p7 channel activity. Compounds similar to this compound were shown to effectively reduce viral replication in vitro .

- Antiparasitic Research : Investigations into dihydroquinazolinone derivatives revealed that incorporating pyrazole structures enhanced antiparasitic effects, with specific modifications leading to improved metabolic stability and solubility .

Q & A

Q. (Basic) What synthetic routes are effective for preparing 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile and its derivatives?

Methodological Answer:

The compound and its derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example:

- Step 1: React 3-azido-5-methyl-1H-pyrazole precursors with benzonitrile derivatives in a 1:1 THF/water mixture. Add CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) for catalytic cycloaddition .

- Step 2: Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate products in 88–96% yield .

- Key Tip: Optimize reaction time (3–16 hours) and temperature (0–50°C) to address yield discrepancies .

Q. (Basic) Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- 1H/13C NMR: Confirm substitution patterns (e.g., pyrazole-CH₃ at δ 2.42 ppm; benzonitrile-C≡N at 118.2 ppm) .

- HRMS: Verify molecular mass (e.g., [M]+ calculated 224.0805; observed 224.0803) .

- IR Spectroscopy: Identify functional groups (e.g., nitrile stretch at ~2228 cm⁻¹, azide peak at ~2121 cm⁻¹) .

- MP Analysis: Monitor purity via sharp melting points (e.g., 94–95°C) .

Q. (Advanced) How can computational methods like DFT enhance understanding of its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses provide insights into:

- Electron Localization: Use Electron Localization Function (ELF) and Localized Orbital Locator (LOL) maps to visualize charge distribution .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and optoelectronic behavior .

- Nonlinear Optical (NLO) Properties: Compute hyperpolarizability values for OLED or sensor applications .

Q. (Advanced) How can researchers resolve contradictions in reaction yields during synthesis?

Methodological Answer:

Yield variations (e.g., 88% vs. 96%) arise from:

- Reaction Time: Extend from 3 to 16 hours to improve conversion .

- Catalyst Loading: Adjust Cu(I) concentration (0.1–0.3 equiv) to balance side reactions .

- Purification: Optimize chromatography gradients (e.g., 0–35% ethyl acetate) to recover polar intermediates .

Q. (Advanced) What role does hydrogen bonding play in its crystal structure?

Methodological Answer:

Hydrogen bonding networks stabilize supramolecular assemblies:

- Graph Set Analysis: Apply Etter’s formalism (e.g., R₂²(8) motifs) to classify H-bond patterns .

- SHELX Refinement: Use SHELXL for high-resolution crystallography to resolve weak H-bonds (e.g., C–H⋯N interactions) .

- Thermal Stability: Correlate H-bond density with melting points (e.g., derivatives with triazole groups show higher thermal stability) .

Q. (Advanced) How is this compound applied in OLED materials?

Methodological Answer:

Its derivatives serve as TADF (thermally activated delayed fluorescence) emitters:

- Structural Tuning: Introduce carbazole or phenoxazine groups via Suzuki coupling to enhance π-conjugation .

- Device Fabrication: Co-deposit with host materials (e.g., CBP) via vacuum sublimation for OLED layers .

- Efficiency Metrics: Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates to benchmark performance .

Propriétés

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLALRGXSUSNEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443013 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207909-05-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.